molecular formula C22H16BrCl2N3O2 B10930188 N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide

N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide

Cat. No.: B10930188
M. Wt: 505.2 g/mol
InChI Key: RFXGTJQOZYLBSI-WKIKZPBSSA-N
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Description

N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and hydrazinylidene groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-bromobenzoyl chloride with hydrazine to form 3-bromobenzoylhydrazine. This intermediate is then reacted with 3-(2,4-dichlorophenyl)acrylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1Z)-1-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide
  • N-{3-[(1Z)-1-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide

Uniqueness

N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16BrCl2N3O2

Molecular Weight

505.2 g/mol

IUPAC Name

N-[3-[(Z)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C22H16BrCl2N3O2/c1-13(27-28-21(29)15-5-2-6-16(23)10-15)14-4-3-7-18(11-14)26-22(30)19-9-8-17(24)12-20(19)25/h2-12H,1H3,(H,26,30)(H,28,29)/b27-13-

InChI Key

RFXGTJQOZYLBSI-WKIKZPBSSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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